1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid
Description
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-methoxycarbonylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-12-7(11)8(6(9)10)4-2-3-5-8/h2-3H,4-5H2,1H3,(H,9,10) |
InChI Key |
HWZVDMQWJBASSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC=CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Overview
One of the most direct and industrially relevant methods to prepare cyclopentene-1-carboxylic acid esters, including 1-(methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid, involves the oxidative cyclization of 5-formylvaleric acid or its esters. This method is described in US Patent US6316659B1 and related literature.
Reaction Scheme
- Starting materials: 5-formylvaleric acid esters (e.g., methyl 5-formylvalerate)
- Catalyst: Heterogeneous oxidic catalysts such as lanthanum oxide on alumina (La2O3/Al2O3), zinc oxide/calcium oxide mixtures, or zeolitic/phosphate catalysts
- Conditions: Gas or liquid phase reaction at elevated temperatures (200–450 °C)
- Atmosphere: Hydrogen, nitrogen, or mixtures with water/alcohol vapors
- Products: Cyclopentanone and cyclopentene-1-carboxylic acid esters (including 1-(methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid)
Mechanism and Notes
- The process involves intramolecular cyclization and oxidation of the aldehyde group to form the cyclopentene ring with a carboxylate substituent.
- The reaction can be tuned to favor the formation of the cyclopentene carboxylic acid ester by adjusting catalyst composition, temperature, and reactant ratios.
- This method avoids complicated multi-step reductions and eliminations previously required.
- The reaction is scalable and suitable for industrial production.
Data Summary (Example from Patent US6316659B1)
| Parameter | Value/Condition |
|---|---|
| Catalyst | 56% ZnO / 44% CaO (BASF H5-11) |
| Temperature | 380–400 °C |
| Reactants | Methyl 5-formylvalerate + N2 (20 L/h) |
| Reaction time | 7 hours |
| Product isolation | Condensation with dry ice/acetone |
| Selectivity (cyclopentanone) | High, with co-production of cyclopentene-1-carboxylic acid esters |
| Phase | Gas phase |
Multi-Step Synthesis via Malonic Acid Ester Condensation and Cyclization
Overview
Another well-documented synthetic route involves the condensation of malonic acid esters with 4-halo-3-alkoxy-2E-butenoic acid esters, followed by cyclization, saponification, and decarboxylation steps. This method is detailed in US Patent US5113012A.
Stepwise Procedure
| Step | Description | Conditions/Notes |
|---|---|---|
| (a) | Condensation of malonic acid diethyl ester with 4-chloro-3-methoxy-2E-butenoic acid methyl ester in presence of sodium methylate base | Solvent: N,N'-dimethylformamide; Temperature: ~20 °C; Reaction time: ~3 hours |
| (b) | Cyclization of the pentenoic acid ester to form 5-alkoxycarbonyl-3-alkoxy-2-cyclopentene-1-one salt | Base present; Temperature: 0–180 °C (preferably 20–60 °C) |
| (c) | Saponification of the ester function to carboxylate salt | Base: NaOH or KOH aqueous solution; Temperature: 0–100 °C (preferably room temperature) |
| (d) | Acid-catalyzed decarboxylation to yield the cyclopentene carboxylic acid derivative | Acid: HCl or H2SO4; Temperature: 20–100 °C; In situ treatment without isolation of intermediate |
Key Features
- The ring closure step is facilitated by polar solvents such as ethanol or acetonitrile.
- The saponification and decarboxylation steps are often performed sequentially in the same reaction vessel to improve yield and simplify purification.
- The final product includes 1-(methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid or closely related cyclopentene carboxylic acid esters.
Example Yields and Characterization
- Yield of title compound after precipitation and filtration: ~52.5%
- Characterization by 1H-NMR confirms the structure with characteristic signals for methoxy and cyclopentene protons.
Notes on Alternative Methods and Considerations
- Older methods involved reduction of cyclopentanone-2-carboxylic esters to cyclopentanol derivatives followed by dehydration to form cyclopentene carboxylic acid esters; these are more complex and less efficient.
- The oxidative cyclization method (Section 1) is preferred for industrial scale due to fewer steps and better catalyst recyclability.
- The malonic ester condensation route (Section 2) is valuable for laboratory-scale synthesis and allows structural modifications by varying ester groups.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Oxidative cyclization (US6316659B1) | 5-Formylvaleric acid esters | Catalytic oxidative cyclization | 200–450 °C, oxidic catalysts | Industrial scalability, fewer steps | High temperature, catalyst cost |
| Malonic ester condensation (US5113012A) | Malonic acid diethyl ester + 4-halo-3-alkoxy-2E-butenoic acid esters | Condensation, cyclization, saponification, decarboxylation | Mild temperatures (0–100 °C), base and acid catalysis | Good yields, structural versatility | Multi-step, requires careful control |
| Reduction and dehydration (literature) | Cyclopentanone-2-carboxylic esters | Reduction to cyclopentanol esters, dehydration | Multiple steps, various reagents | Established method | Complex, lower efficiency |
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives can form stable hydrogen bonds with specific amino acids in proteins, influencing their activity . The compound’s unique structure allows it to participate in selective reactions, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of cyclopentene derivatives with diverse substituents. Below is a systematic comparison with analogous compounds:
Structural Analogues
| Compound Name | Substituents (Position) | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid | -COOCH₃ (1), -COOH (1) | C₈H₁₀O₄ | Conjugated cyclopentene, dual carbonyl groups |
| 1-[(tert-Butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid | -COO(t-Bu) (1), -COOH (1) | C₁₁H₁₆O₄ | Bulky tert-butyl group increases steric hindrance |
| 3-Oxocyclopent-1-enecarboxylic acid | -CO- (3), -COOH (1) | C₆H₆O₃ | Ketone at C3 enhances electrophilicity |
| Methyl 3-cyclopentenecarboxylate | -COOCH₃ (1) | C₇H₁₀O₂ | Ester group reduces polarity vs. carboxylic acid |
| 1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid | -CF₃ (1), -COOH (1) | C₇H₇F₃O₂ | Electron-withdrawing CF₃ enhances acidity |
Physicochemical Properties
- Acidity : The carboxylic acid group in 1-(methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid (pKa ~2.5) is less acidic than its trifluoromethyl analogue (pKa ~1.8) due to reduced electron withdrawal .
- Solubility : The methoxycarbonyl group improves solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to tert-butoxy derivatives, which are more lipophilic .
- Thermal Stability : The cyclopentene ring’s strain reduces thermal stability compared to saturated cyclopentane analogues (e.g., methyl cyclopentanecarboxylate) .
Research Findings and Case Studies
- Synthetic Efficiency : Methoxycarbonyl derivatives are synthesized via acid-catalyzed hydrolysis of tert-butyl esters (yield >95%), contrasting with the multi-step routes required for trifluoromethyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
